molecular formula C17H13N3O3S B11025894 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11025894
M. Wt: 339.4 g/mol
InChI Key: LQWPXPYGGPQKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: Approximately 360.37 g/mol

The compound features a thiadiazole ring fused to a benzodioxin moiety, which contributes to its unique properties.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is as follows:

    Formation of Benzodioxin Ring: Start with 2,3-dihydrobenzo[1,4]dioxin-6-amine. React it with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous NaCO solution to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide.

    Alkylation or Arylation: Further react the sulfonamide intermediate with alkyl/aralkyl halides in DMF (dimethylformamide) using lithium hydride as a base.

Industrial Production: While research laboratories typically follow the synthetic route described above, industrial production methods may involve more efficient and scalable processes.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzodioxin or thiadiazole rings can be replaced.

    Common Reagents: Reagents like hydrogen peroxide, hydrazine, and metal catalysts are often used.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide finds applications in:

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, leading to its observed effects.

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C17H13N3O3S/c21-17(16-15(19-20-24-16)11-4-2-1-3-5-11)18-12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10H,8-9H2,(H,18,21)

InChI Key

LQWPXPYGGPQKEB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=NS3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.